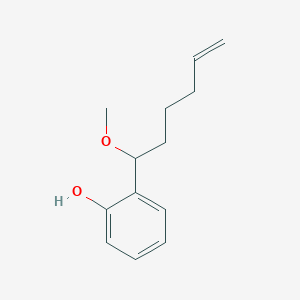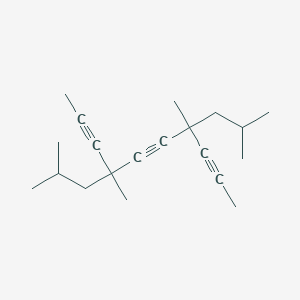![molecular formula C38H32P2 B14250019 [[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) CAS No. 184714-26-9](/img/structure/B14250019.png)
[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) is an organophosphorus compound that serves as a ligand in coordination chemistry. It is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) typically involves the reaction of [1,1’-Biphenyl]-3,5-diylbis(methylene) with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction may require a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require a catalyst, such as palladium or platinum, and are carried out in solvents like THF or dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of these complexes in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of fine chemicals and in various catalytic processes in the chemical industry.
Mecanismo De Acción
The mechanism by which [[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It forms stable complexes with metals, which can then participate in various catalytic cycles. The compound’s ability to stabilize metal centers and facilitate electron transfer is key to its effectiveness in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphino)methane: Another organophosphorus compound with similar ligand properties.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in asymmetric catalysis.
Uniqueness
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) is unique due to its specific biphenyl backbone, which provides a distinct steric and electronic environment. This uniqueness allows it to form complexes with different properties compared to other similar ligands, making it valuable in specialized catalytic applications.
Propiedades
Número CAS |
184714-26-9 |
|---|---|
Fórmula molecular |
C38H32P2 |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
[3-(diphenylphosphanylmethyl)-5-phenylphenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H32P2/c1-6-16-33(17-7-1)34-27-31(29-39(35-18-8-2-9-19-35)36-20-10-3-11-21-36)26-32(28-34)30-40(37-22-12-4-13-23-37)38-24-14-5-15-25-38/h1-28H,29-30H2 |
Clave InChI |
GAOKNUJVEMLRMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


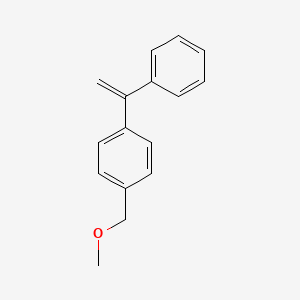
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)

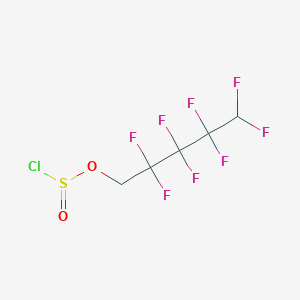
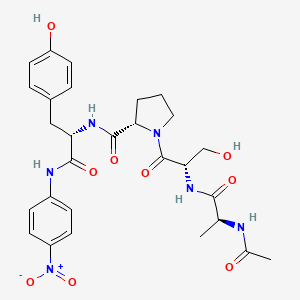
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
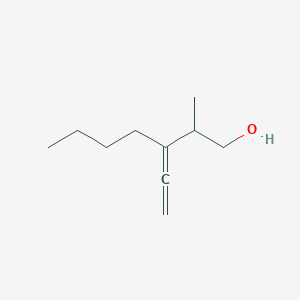
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
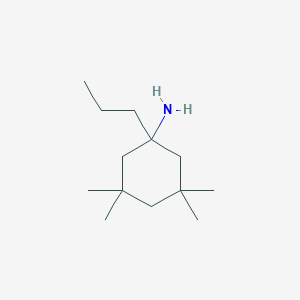
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

